2-Methacryloyloxyethyl chloroformate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-carbonochloridoyloxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-5(2)6(9)11-3-4-12-7(8)10/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGWIBINRGUHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis of 2-Methacryloyloxyethyl Chloroformate
The direct synthesis of this compound involves the reaction of 2-hydroxyethyl methacrylate (B99206) (HEMA) with a chloroformylating agent. While specific literature detailing the synthesis of this exact molecule is not abundant, the general principles of chloroformate synthesis from alcohols are well-established. The most common chloroformylating agents for this transformation are phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate).
The reaction proceeds by the nucleophilic attack of the hydroxyl group of HEMA on the carbonyl carbon of the chloroformylating agent. The use of a base is typically required to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the alcohol, increasing its nucleophilicity.
Table 1: Proposed Reaction Parameters for the Direct Synthesis of this compound
| Parameter | Description |
| Precursor | 2-Hydroxyethyl methacrylate (HEMA) |
| Chloroformylating Agent | Phosgene (COCl₂) or Triphosgene |
| Solvent | Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. |
| Base | Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge HCl. |
| Temperature | Typically low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions. |
The synthesis of this compound from HEMA and a chloroformylating agent like phosgene or triphosgene proceeds through a nucleophilic acyl substitution mechanism.
The reaction is initiated by the deprotonation of the hydroxyl group of 2-hydroxyethyl methacrylate by a base, typically a tertiary amine like triethylamine. This generates a more nucleophilic alkoxide ion. The alkoxide then attacks the electrophilic carbonyl carbon of the chloroformylating agent. In the case of phosgene, this leads to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final product, this compound. The generated hydrochloric acid is neutralized by the base.
When triphosgene is used, it first needs to be activated, often by a catalytic amount of a nucleophile or by thermal decomposition, to generate phosgene in situ. The subsequent reaction with the alcohol follows a similar mechanistic pathway. It is crucial to carry out the reaction under anhydrous conditions to prevent the hydrolysis of the chloroformylating agent and the product.
The optimization of the synthesis of this compound focuses on maximizing the yield and purity while minimizing side reactions, such as the polymerization of the methacrylate group or the formation of carbonate byproducts.
Several factors can be adjusted to optimize the reaction:
Choice of Chloroformylating Agent: While phosgene is highly reactive, its toxicity makes triphosgene a safer alternative for laboratory-scale synthesis. Diphosgene is another liquid alternative to phosgene.
Base Selection: The choice of base is critical. Tertiary amines like triethylamine or pyridine are commonly used. The pKa of the base should be sufficient to deprotonate the alcohol but not so high as to promote side reactions.
Stoichiometry: A slight excess of the chloroformylating agent may be used to ensure complete conversion of the alcohol. However, a large excess can lead to the formation of unwanted byproducts.
Temperature Control: The reaction is typically carried out at low temperatures (0 °C) and then allowed to slowly warm to room temperature. This helps to control the exothermicity of the reaction and prevent polymerization of the methacrylate.
Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants.
Inhibitors: To prevent the premature polymerization of the methacrylate group, a radical inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), can be added to the reaction mixture.
Optimization studies would involve systematically varying these parameters to identify the conditions that provide the highest yield of the desired product with the highest purity.
Derivatization of Hydroxyl-Containing Methacrylates with Chloroformating Agents
The reactivity of the hydroxyl group in various methacrylate monomers allows for their derivatization using a range of chloroformating agents. This approach is a cornerstone for the synthesis of functional polymers with specific properties for applications in drug delivery, biomaterials, and nanotechnology.
A prominent strategy for post-polymerization modification involves the use of active ester precursors. These are typically synthesized by reacting a hydroxyl-containing methacrylate with an activated chloroformate, such as p-nitrophenyl chloroformate. The resulting monomer, bearing a p-nitrophenyl carbonate group, can be polymerized, and the p-nitrophenyl group can then be readily displaced by a variety of nucleophiles (e.g., amines) to attach different functional moieties to the polymer backbone.
The synthesis of 2-(p-nitrophenoxycarbonyloxy)ethyl methacrylate is a key example. This monomer is prepared by the reaction of 2-hydroxyethyl methacrylate with p-nitrophenyl chloroformate in the presence of a base like triethylamine. The resulting monomer can then be copolymerized with other monomers to create a polymer with pendant active ester groups. These active esters can subsequently react with primary amines to form stable urethane (B1682113) linkages, allowing for the introduction of a wide array of functional molecules.
Table 2: Research Findings on the Synthesis of Active Ester Methacrylate Precursors
| Study Focus | Key Findings |
| Polymer Functionalization | Copolymers containing active ester methacrylate monomers allow for the straightforward introduction of biomolecules, drugs, or targeting ligands after polymerization. |
| Controlled Polymerization | Active ester-functionalized methacrylates have been successfully polymerized using controlled radical polymerization techniques like ATRP and RAFT, enabling the synthesis of well-defined block copolymers. tcichemicals.com |
| Bioconjugation | The reaction of the p-nitrophenyl carbonate group with amines is highly efficient and proceeds under mild conditions, making it suitable for the conjugation of sensitive biomolecules. |
| Drug Delivery | Nanoparticles and micelles formed from copolymers containing these active ester precursors have been utilized for the delivery of therapeutic agents. tcichemicals.com |
Cholesterol and its derivatives are of significant interest in biomaterials due to their biocompatibility and ability to interact with cell membranes. Cholesteryl-modified methacrylates are valuable monomers for creating polymers used in drug delivery and gene therapy. A common synthetic route to these monomers involves the use of cholesteryl chloroformate.
The synthesis of cholesteryl methacrylate, for instance, can be achieved by the esterification reaction between cholesterol and methacryloyl chloride. nih.gov However, for incorporating cholesterol into polymers via a carbonate linkage, cholesteryl chloroformate is a key reagent. It can react with hydroxyl-containing methacrylate monomers or polymers to form a carbonate bond. For example, a precursor polymer with pendant hydroxyl groups, such as poly(2-hydroxyethyl methacrylate), can be modified by reacting it with cholesteryl chloroformate in the presence of a base. nih.gov This post-polymerization modification strategy allows for the precise control over the amount of cholesterol incorporated into the polymer.
Table 3: Research Findings on the Synthesis of Cholesteryl-Modified Methacrylates
| Synthetic Approach | Description | Key Research Findings |
| Monomer Synthesis | Reaction of cholesterol with methacryloyl chloride to produce cholesteryl methacrylate monomer. nih.gov | This monomer can be subsequently polymerized using various techniques, including free-radical and controlled radical polymerization. nih.gov |
| Post-Polymerization Modification | Reaction of a polymer with pendant hydroxyl groups with cholesteryl chloroformate. nih.gov | This method allows for the modification of pre-synthesized polymers, offering control over the degree of functionalization. nih.gov |
| End-Group Functionalization | Reaction of a hydroxyl-terminated polymer with cholesteryl chloroformate. nih.gov | This approach is used to create polymers with a terminal cholesterol moiety, which can influence the self-assembly and biological interactions of the polymer. nih.gov |
Copolymerization Research and Macromolecular Architecture Design
Block Copolymer Synthesis and Self-Assembly Research
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. The use of functional monomers derived from 2-Methacryloyloxyethyl chloroformate, particularly the biomimetic monomer 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC), has been instrumental in the synthesis of advanced amphiphilic block copolymers. These copolymers typically consist of a hydrophilic block, such as poly(MPC) (PMPC), and a hydrophobic block.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are predominantly used for this purpose. cmu.educmu.eduacs.org These methods allow for precise control over the molecular weight, block length, and dispersity of the resulting polymers, yielding well-defined architectures. rsc.org For instance, a PMPC macro-chain transfer agent can be synthesized via RAFT polymerization and subsequently used to initiate the polymerization of a second, different monomer, thereby forming a diblock copolymer. acs.orgnih.gov This sequential monomer addition is a cornerstone of creating block copolymers with low polydispersity indices (Mw/Mn), often in the range of 1.10–1.24. acs.orgnih.gov
A key area of research for these amphiphilic block copolymers is their self-assembly in selective solvents. When placed in an aqueous environment, these copolymers spontaneously organize into nanoscale structures to minimize the unfavorable interaction between the hydrophobic block and water. The hydrophilic PMPC block forms a solvated outer corona, while the hydrophobic block collapses to form the core. This process leads to the formation of various morphologies, most commonly spherical micelles or vesicles (polymersomes). acs.orgnih.gov
| Block Copolymer System | Synthesis Method | Hydrophilic Block | Hydrophobic/Stimuli-Responsive Block | Self-Assembly Behavior | Aggregate Size (nm) |
|---|---|---|---|---|---|
| PMPC-b-P(DEAm) | RAFT | PMPC | Poly(N,N-diethylacrylamide) | Temperature-responsive micelles | ~22-180 |
| PMPC-b-P(VBZ) | RAFT | PMPC | Poly(4-vinylbenzoic acid) | pH-responsive micelles/vesicles | ~25-100 |
| PMMA-b-PBA | ATRP | Poly(methyl methacrylate) | Poly(butyl acrylate) | Forms thermoplastic elastomers | N/A (Bulk Material) |
| PMPC-b-P(DMAPS) | RAFT | PMPC | Poly(N-(3-sulfopropyl)-N-methacryloyloxyethyl-N,N-dimethylammonium betaine) | Salt-responsive aggregates | ~30-150 |
Graft Copolymerization Methodologies, Including "Grafting From" Approaches
Graft copolymers consist of a main polymer backbone onto which one or more side chains of a different chemical composition are attached. The "grafting from" approach is a powerful technique for synthesizing these architectures with high graft density. This method involves initiating the polymerization of the side chains directly from initiating sites located along the main polymer backbone. Monomers derived from MEC are frequently used as the building blocks for these grafted chains to impart specific functionalities onto the surface of the backbone material.
A prominent application of this methodology is the modification of natural polymers like cellulose (B213188) to improve their biocompatibility. tandfonline.comnih.gov In one common approach, the cellulose backbone is first activated, often using high-energy radiation (such as gamma rays) or by chemically attaching ATRP initiators. tandfonline.comrsc.orgresearchgate.netresearchgate.netdiva-portal.orgosti.govglobethesis.com
Radiation-Induced Grafting : The cellulose substrate is irradiated to create radical sites on its surface. These sites then initiate the polymerization of a MEC-derived monomer, such as MPC, from the surrounding solution, causing PMPC chains to grow directly from the cellulose backbone. tandfonline.comnih.gov The degree of grafting can be controlled by adjusting parameters like monomer concentration, radiation dose, and reaction time. tandfonline.comscientific.nettandfonline.comichtj.waw.pl
ATRP-Based Grafting : The hydroxyl groups on cellulose are chemically modified to anchor ATRP initiators (e.g., a 2-bromoisobutyryl group). researchgate.netrsc.org These initiator-functionalized cellulose backbones are then used as macroinitiators for the controlled polymerization of monomers like MPC, resulting in well-defined grafted chains with controlled length and low polydispersity. researchgate.net
The resulting cellulose-graft-PMPC copolymers exhibit significantly enhanced properties. For example, cellulose films modified with PMPC grafts show a dramatic reduction in platelet adhesion, indicating improved blood compatibility. tandfonline.comnih.gov This "grafting from" approach effectively combines the structural integrity of the backbone material with the advanced surface properties conferred by the MEC-derived monomer.
| Backbone Polymer | Grafted Monomer | "Grafting From" Method | Key Findings/Resulting Property |
|---|---|---|---|
| Cellulose Film | 2-(Methacryloyloxy)ethyl phosphorylcholine (MPC) | Pre-irradiation with γ-rays | Significantly reduced platelet adhesion; improved blood compatibility. tandfonline.comnih.gov |
| Cellulose | MPC | Homogeneous ATRP | Created well-defined graft copolymers with controlled molecular weight of PMPC chains. researchgate.net |
| Cellulose (Filter Paper) | Methyl Methacrylate (B99206) (MMA), Styrene | ARGET ATRP | Formed hydrophobic polymer layers on the hydrophilic cellulose substrate. diva-portal.org |
| Polypropylene | Alkyl Methacrylates | Radiation-induced | Grafting efficiency dependent on the structure of the alkyl methacrylate. allenpress.com |
Statistical/Random Copolymerization Studies for Tunable Properties
Statistical or random copolymers are formed when two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a random or semi-random sequence. By copolymerizing a functional monomer derived from MEC with a second comonomer, it is possible to create materials where properties can be finely tuned by adjusting the monomer feed ratio.
This approach is particularly effective for creating amphiphilic copolymers with controlled self-association behavior. For instance, the hydrophilic, zwitterionic monomer MPC can be copolymerized with a variety of hydrophobic alkyl methacrylates via conventional free-radical polymerization. mdpi.com The resulting P(MPC-co-Alkyl Methacrylate) copolymers exhibit properties that are highly dependent on the mole fraction of the hydrophilic MPC unit.
High Hydrophilic Content : When the copolymer contains a high percentage of MPC units (e.g., >12 mol%), it is typically soluble in water and exists as unimers (individual dissolved chains). mdpi.com
Low Hydrophilic Content : When the MPC content is low (e.g., <6 mol%), the hydrophobic interactions between the alkyl methacrylate units dominate. In aqueous solution, these copolymers self-assemble into stable micelles, with a hydrophobic core and a hydrophilic PMPC corona. mdpi.com
| Copolymer System | Hydrophilic Monomer (MEC-derivative) | Hydrophobic Comonomer | MPC Content (mol%) | Behavior in Water | Aggregate Size (Rh, nm) |
|---|---|---|---|---|---|
| P(MEA/MPC46) | MPC | 2-Methoxyethyl acrylate (B77674) (MEA) | 46% | Dissolved as unimers | N/A |
| P(MEA/MPC12) | MPC | 2-Methoxyethyl acrylate (MEA) | 12% | Dissolved as unimers | N/A |
| P(MEA/MPC6) | MPC | 2-Methoxyethyl acrylate (MEA) | 6% | Forms micelles | 96.9 |
| P(BMA-stat-MAA) | Methacrylic acid (MAA) | n-Butyl methacrylate (BMA) | 7-23% | Forms spherical nano-objects | Size dependent on MAA content |
Surface-Initiated Polymerization for Polymer Brush Formation and Interface Engineering
Surface-initiated polymerization (SIP) is a "grafting from" technique used to grow polymer chains directly from a substrate, creating a dense, oriented layer known as a polymer brush. mdpi.com This method is a cornerstone of modern interface engineering, allowing for the precise modification of surface properties such as wettability, biocompatibility, and lubrication. This compound (MEC) is an ideal molecule for facilitating this process due to its ability to anchor polymerization initiators to a wide range of surfaces.
The process typically involves two steps:
Surface Functionalization : A substrate with surface-accessible functional groups (e.g., hydroxyl groups on silicon wafers or metal oxides) is reacted with a molecule that can both bind to the surface and initiate polymerization. MEC can be used to synthesize custom initiator molecules. Alternatively, the chloroformate group of MEC itself can react directly with surface hydroxyls to create a carbonate linkage, tethering the methacryloyloxyethyl group to the surface, although it is more common to use it to create a derivative that is then used for surface modification. More practically, an initiator for a controlled radical polymerization, such as an α-bromoester for ATRP, is modified to include a group that can react with the surface.
Polymer Brush Growth : The initiator-functionalized surface is immersed in a solution containing a monomer, such as the MEC-derivative MPC. A controlled polymerization technique, most commonly surface-initiated ATRP (SI-ATRP), is then used to grow dense polymer chains from the anchored initiators. acs.orgresearchgate.netnih.gov
This method allows for the creation of thick, uniform PMPC brushes with thicknesses of up to 450 nm. acs.orgnih.gov These PMPC brushes form a highly hydrated layer at the interface, which is extremely effective at resisting protein adsorption and cell adhesion. researchgate.net This imparts excellent biocompatibility and anti-fouling properties to the underlying material. researchgate.netiaea.org Research has also explored the unique solvation properties of these brushes, noting phenomena such as co-nonsolvency, where the brush collapses in specific mixtures of two good solvents (e.g., ethanol (B145695) and water). acs.orgnih.gov This tunable behavior opens up possibilities for creating "smart" surfaces that respond to changes in their environment.
| Substrate | Initiator Anchoring Method | Polymerization Method | Grafted Polymer Brush | Key Property/Application |
|---|---|---|---|---|
| Silicon Wafer | Polyelectrolytic macroinitiator | SI-ATRP | Poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC) | Exhibits co-nonsolvency in alcohol/water mixtures. acs.orgnih.gov |
| Phynox (Co-Cr-Ni alloy) | Phosphonic acid-based ATRP initiator | SI-ATRP | PMPC | Imparts biocompatibility to medical-grade alloy. researchgate.netiaea.org |
| Silicate Substrate | Allylsilane-functionalized initiator | ATRP | Polystyrene | Creates a uniform initiator monolayer for controlled brush growth. acs.org |
| Various (Gold, SiO2) | Poly(dopamine) primer layer for initiator attachment | SI-ATRP | Various functional polymers | Provides a substrate-independent method for brush synthesis. nih.gov |
Interpenetrating Polymer Network (IPN) Formation Mechanisms and Topological Control
An Interpenetrating Polymer Network (IPN) is a material composed of two or more distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.gov The unique topology of IPNs can lead to synergistic properties that surpass those of the individual component networks. Monomers derived from this compound can be strategically incorporated into one of the networks to control the final properties and morphology of the IPN.
IPNs are typically formed through sequential or simultaneous polymerization. psu.edu In a dual-curing system, two different polymerization reactions are triggered by orthogonal stimuli, such as UV light and heat. digitallibrarynasampe.orgupc.edumdpi.comnih.gov This allows for temporal control over the formation of each network, which in turn influences the material's final morphology and properties.
A hypothetical but chemically sound mechanism for incorporating a MEC-derivative into an IPN is as follows:
Formation of the First Network : A methacrylate-based network is formed via photopolymerization. This network would include a functional monomer derived from MEC. For example, a monomer synthesized by reacting MEC with a diol could be used, which would introduce hydroxyl groups into the first network.
Formation of the Second Network : The first network is then swollen with the monomers for the second network, such as isocyanate and polyol precursors for a polyurethane. A thermal cure is then applied to form the polyurethane network throughout the first methacrylate network.
The degree of phase separation and the resulting topology of the IPN are critically dependent on the compatibility of the two polymers and the kinetics of their formation. nih.gov If the functional group on the MEC-derivative can react with the precursors of the second network (e.g., the hydroxyl groups reacting with isocyanates), a grafted or semi-IPN is formed. auburn.edu This covalent linkage between the networks can significantly enhance mechanical properties like toughness and transparency by improving phase compatibility and reducing domain size. auburn.edu By combining a hydrophilic network made from a PMPC-like monomer with a hydrophobic network (e.g., polyurethane or epoxy), it is possible to create materials with controlled phase separation and unique thermomechanical properties. nih.gov
| IPN System Component | Example Material/Monomer | Polymerization Mechanism | Role/Function |
|---|---|---|---|
| Network 1 | Methacrylate-based (e.g., PHEMA, PMPC-derivative) | UV-induced radical polymerization | Forms the initial solid scaffold; can be designed to be hydrophilic. |
| Network 2 | Polyurethane or Epoxy | Thermal curing (polyaddition) | Interpenetrates the first network, often providing toughness or rigidity. |
| Compatibilizer (Optional) | Heterobifunctional monomer (e.g., Glycidyl Methacrylate) | Reacts with both networks | Creates covalent links between networks (semi-IPN), enhancing miscibility and mechanical properties. nih.govauburn.edu |
| Resulting Structure | Full or Semi-IPN | Dual-Cure (Sequential) | Combines properties of both networks, such as flexibility and strength, with morphology controlled by cure kinetics. nih.gov |
Post Polymerization Modification and Functionalization Chemistry
Chloroformate-Mediated Derivatization Reactions on Polymeric Scaffolds
The derivatization of poly(2-methacryloyloxyethyl chloroformate) scaffolds is primarily achieved through the nucleophilic substitution reaction at the carbonyl carbon of the chloroformate group. This reaction is efficient and versatile, allowing for the covalent attachment of various molecules containing nucleophilic functional groups such as amines and hydroxyls.
The reaction between the pendant chloroformate groups on the polymer and amine-containing molecules is a robust method for forming stable carbamate (urethane) linkages. This aminolysis reaction proceeds readily with primary and secondary amines, resulting in the formation of a carbamate bond and the release of hydrogen chloride (HCl), which is typically neutralized by the addition of a non-nucleophilic base.
The general reaction is as follows: Polymer-OCOCl + R-NH₂ → Polymer-OCONH-R + HCl
This strategy is widely employed to immobilize a diverse range of molecules onto the polymer backbone. For instance, bioactive molecules such as peptides, enzymes, and small-molecule drugs containing free amine groups can be covalently conjugated. The reaction conditions are generally mild, preserving the activity of sensitive biological molecules. The industrial synthesis of carbamates often relies on reacting alkyl chloroformates with amines, a process that generates stoichiometric amounts of HCl as a byproduct. nih.gov This chemistry is directly translatable to polymeric systems.
Table 1: Examples of Amine-Containing Molecules for Carbamide Formation
| Nucleophile Class | Specific Example | Resulting Linkage | Potential Application |
| Primary Alkylamines | Ethylamine | N-ethyl carbamate | Modifying polymer solubility and polarity |
| Amino Acids | Glycine | Carboxy-terminated carbamate | Introducing sites for further conjugation |
| Bioligands | Aminohexyl-biotin | Biotinylated polymer | Affinity chromatography, biosensors |
| Therapeutic Agents | Doxorubicin | Drug-polymer conjugate | Controlled drug delivery systems |
This derivatization method provides a powerful tool for creating functional materials with tailored biological or chemical activities. The efficiency of the reaction allows for high degrees of functionalization, enabling precise control over the final properties of the material.
Analogous to the reaction with amines, the chloroformate groups on the polymer scaffold readily react with hydroxyl-functionalized compounds to form carbonate linkages. This alcoholysis reaction, a form of esterification, provides a stable and covalent linkage for a wide variety of molecules containing alcohol moieties. The reaction typically requires a base to scavenge the HCl byproduct.
The general reaction is as follows: Polymer-OCOCl + R-OH → Polymer-OCOO-R + HCl
This method is particularly useful for attaching molecules that lack amine functionality but possess accessible hydroxyl groups. Examples include polysaccharides, synthetic polymers like polyethylene glycol (PEG), and various small molecules. The resulting carbonate bond is stable under physiological conditions, making this chemistry suitable for biomedical applications. By grafting hydrophilic polymers like PEG, the solubility and biocompatibility of the parent polymer can be significantly enhanced.
Table 2: Examples of Hydroxyl-Functionalized Compounds for Carbonate Linkages
| Nucleophile Class | Specific Example | Resulting Linkage | Potential Application |
| Alcohols | Butanol | Butyl carbonate | Tuning hydrophobicity |
| Polyols | Poly(ethylene glycol) (PEG) | PEG-grafted copolymer | Improving biocompatibility and solubility |
| Carbohydrates | Glucose | Glucosyl carbonate | Creating bio-recognition surfaces |
| Phenolic Compounds | Tyrosine (phenolic -OH) | Phenyl carbonate derivative | Introducing redox-active moieties |
The high reactivity of the chloroformate group makes it an ideal anchor point for the conjugation of complex ligands and synthetic macromolecules. This process transforms a simple polymer backbone into a sophisticated, multifunctional material. The chemical methodology often involves a two-step process to link sensitive or complex molecules that may not be compatible with the direct chloroformate reaction.
Direct Conjugation: For robust macromolecules containing primary amines or hydroxyls, direct conjugation is feasible. For example, synthetic polymers like amino-terminated poly(amidoamine) (PAMAM) dendrimers can be grafted onto the backbone to create highly branched structures.
Indirect (Linker-Mediated) Conjugation: This is a more common and versatile approach. The chloroformate group is first reacted with a bifunctional linker molecule. This linker introduces a new, secondary reactive group onto the polymer that can be used for subsequent conjugation reactions, often under more specific and bio-orthogonal conditions.
Step 1: Linker Attachment: The polymer's chloroformate group is reacted with a linker containing both a nucleophile (e.g., an amine) and a secondary functional group (e.g., an azide, alkyne, or maleimide).
Step 2: Secondary Coupling: The advanced ligand or macromolecule, which has been separately functionalized with a complementary group, is then reacted with the linker-modified polymer. This is often achieved using highly efficient "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-maleimide Michael addition.
This methodology has been used to attach antibodies and other proteins to polymer backbones. nih.govfrontiersin.org For instance, after reducing the interchain disulfide bridges in an antibody to reveal free thiol groups, these can be specifically coupled to a maleimide-functionalized polymer. nih.govfrontiersin.orgnih.gov This site-specific conjugation ensures that the antigen-binding sites of the antibody remain accessible and functional.
Cross-Linking Mechanisms and Network Polymer Design for Advanced Materials
The pendant chloroformate groups are highly effective for creating covalently cross-linked polymer networks, such as hydrogels or organogels. Cross-linking transforms soluble linear polymer chains into an insoluble, three-dimensional network capable of swelling in a solvent. The properties of this network can be precisely controlled by the density of reactive sites and the nature of the cross-linking agent.
The cross-linking reaction is achieved by adding a molecule containing at least two nucleophilic groups (a cross-linker) to the polymer solution. These difunctional or multifunctional nucleophiles react with chloroformate groups on different polymer chains, forming bridges between them.
Common cross-linking agents include:
Diamines: Molecules like ethylenediamine or hexamethylenediamine react with two chloroformate groups to form stable carbamate cross-links.
Diols: Reagents such as ethylene glycol or poly(ethylene glycol) diol form carbonate cross-links.
Amino Alcohols: Molecules containing both an amine and a hydroxyl group can also serve as cross-linkers.
The density of cross-links, which dictates the swelling ratio, mechanical stiffness, and mesh size of the network, can be controlled by:
The molar ratio of the cross-linker to the chloroformate monomer units in the polymer.
The concentration of the polymer solution during the cross-linking reaction.
This approach allows for the design of advanced materials like stimuli-responsive hydrogels (by incorporating cleavable cross-linkers) or materials with high mechanical strength. Functional cross-linked gels of similar methacrylate-based polymers have been prepared using conventional radical polymerization with various cross-linkers. nih.gov The principles can be extended to post-polymerization cross-linking of chloroformate-containing polymers.
Surface Modification Strategies via Chloroformate Reactivity for Controlled Interfacial Properties
Polymers of this compound are excellent candidates for surface modification using "grafting to" techniques. This strategy involves covalently attaching the pre-formed, reactive polymer chains onto a substrate to alter its surface properties, such as wettability, biocompatibility, and adhesion.
The process typically involves two stages:
Surface Activation: The substrate of interest (e.g., glass, silicon wafer, metal oxide, or another polymer) is functionalized to introduce surface-bound nucleophilic groups, most commonly amines (-NH₂) or hydroxyls (-OH). This can be achieved through various methods, including plasma treatment or deposition of a self-assembled monolayer (SAM) of aminosilanes or mercaptoalcohols. nih.gov
Polymer Grafting: The activated surface is then exposed to a solution of the poly(this compound). The surface-bound nucleophiles react with the polymer's pendant chloroformate groups, forming a dense layer of covalently attached polymer chains.
Once the polymer is grafted to the surface, the remaining unreacted chloroformate groups on the outer layer of the polymer brush remain available for further functionalization. This allows for the creation of complex, multifunctional surfaces. For example, anti-fouling molecules like poly(ethylene glycol) can be attached to reduce non-specific protein adsorption, while specific cell-binding ligands can be simultaneously immobilized to promote targeted cell adhesion. nih.govmdpi.com This approach provides a powerful method for creating "smart" surfaces with precisely controlled interfacial properties for applications in biosensors, medical implants, and cell culture devices.
In-Depth Analysis of this compound in Advanced Material Science
Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research detailing the direct application of This compound in the synthesis of stimuli-responsive polymers and polymeric nanostructures as outlined in the requested article structure. While the compound possesses chemical functionalities that suggest its potential as a versatile precursor for such advanced materials, the current body of published research does not provide the specific data required to construct a detailed article on its use in these applications.
The inherent reactivity of this compound, which contains both a polymerizable methacrylate (B99206) group and a highly reactive chloroformate group, makes it a theoretically ideal building block for creating functional monomers. The chloroformate moiety can readily react with nucleophiles such as amines and alcohols to form carbamate or carbonate linkages, respectively. This capability could, in principle, be exploited to introduce specific functional groups that impart stimuli-responsive behaviors.
Theoretical Applications in Stimuli-Responsive Systems:
pH-Responsive Systems: By reacting this compound with an amine-containing molecule (e.g., N,N-dimethylethanolamine), a monomer with a tertiary amine group could be synthesized. Polymers derived from such a monomer would be expected to exhibit pH-responsiveness, becoming soluble in acidic environments due to the protonation of the amine.
Temperature-Responsive Systems: A reaction with a hydroxyl- or amine-terminated oligo(N-isopropylacrylamide) could attach a thermoresponsive segment to the methacrylate backbone, potentially creating polymers with a Lower Critical Solution Temperature (LCST). researchgate.netnih.gov
Redox-Responsive Systems: The introduction of a redox-sensitive linkage, such as a disulfide bond, could be achieved by reacting the chloroformate with a thiol-containing compound like cysteamine. This would create polymers that can degrade or alter their structure in a reducing environment, such as that found inside cells. nih.govnih.gov
Despite these strong theoretical possibilities, extensive searches did not uncover specific studies that have synthesized, polymerized, and characterized these derivative monomers for the applications of interest, such as forming micellar systems or nanogel architectures. The available scientific literature focuses on more established monomers and synthetic pathways for creating these advanced materials.
Due to the strict requirement for scientifically accurate content based on detailed research findings, and the lack of such findings for this compound in the specified contexts, it is not possible to generate the requested article without engaging in speculation. The creation of an authoritative and evidence-based article requires a foundation of existing research that is not currently available for this specific compound within the requested framework.
Advanced Material Science Research Applications
Polymeric Nanostructures for Advanced Research Platforms
Nanoparticle Fabrication and Morphological Control
No research findings were identified that detail the use of 2-Methacryloyloxyethyl chloroformate in the synthesis or surface modification of nanoparticles. Studies in this field frequently describe the use of other monomers, such as 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), to create biocompatible nanoparticle surfaces. For instance, poly(L-lactic acid) nanoparticles have been surface-modified using an amphiphilic MPC polymer to enhance blood compatibility. However, similar applications involving this compound are not documented in the reviewed literature.
Hydrogel Systems for Research Platforms and Swelling Behavior
The investigation into hydrogel systems did not yield studies employing this compound as a monomer or crosslinking agent. Research on advanced hydrogels often focuses on monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and its copolymers. For example, hydrogels with tunable properties have been synthesized using HEMA and 2-methacryloyloxyethyl N-butylcarbamate. Similarly, the development of antifouling hydrogels has been achieved by functionalizing surfaces with MPC. There is no corresponding research demonstrating the incorporation of this compound to control the swelling behavior or other properties of hydrogel networks.
Polymer Brushes in Interface Engineering Research
In the field of interface engineering, polymer brushes are commonly synthesized from a variety of monomers to create surfaces with specific properties like anti-fouling or low friction. While the concept of engineering the polymer brush interface is well-established, there is no literature available that describes the synthesis of such brushes using this compound. Research in this area details the use of other polymers and does not mention MEC as a precursor or component for creating these densely grafted polymer layers.
Analytical and Characterization Techniques in Research
Chromatographic Techniques for Polymer Characterization
While spectroscopy is used to characterize the monomer, chromatographic techniques are essential for analyzing the polymers synthesized from it.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of a polymer. rsc.org This method separates polymer chains based on their hydrodynamic volume in solution. paint.org Larger molecules elute faster than smaller molecules.
When polymers are synthesized from 2-Methacryloyloxyethyl chloroformate, GPC/SEC is used to measure:
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains are of the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0. researchgate.net
The technique requires calibration with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve of log(molecular weight) versus elution volume. nih.gov The use of multiple detectors, such as a refractive index (RI) detector and a light scattering detector, can provide absolute molecular weight determination without the need for column calibration. rsc.orgacs.org
Table 4: GPC/SEC Analysis of Methacrylate-Based Polymers Illustrative data based on typical polymerization outcomes.
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|
| Polymer A | 15,000 | 18,000 | 1.20 |
| Polymer B | 25,000 | 32,500 | 1.30 |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for the assessment of purity and the separation of components in polymers derived from this compound. In polymer chemistry, HPLC is versatile, enabling the fractionation of high molecular weight polymers through size exclusion chromatography (SEC) and the separation of lower molecular weight oligomers and residual monomers using other HPLC modes. researchgate.net For complex polymers, such as those functionalized with side chains derived from this compound, HPLC methods are indispensable for characterizing molecular weight distribution and identifying impurities. researchgate.net
Reverse-phase HPLC (RP-HPLC) is frequently employed for these analyses. For instance, in studies involving hydrogels functionalized with poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), a derivative of this compound, RP-HPLC was used to quantify the concentration of proteins extracted from the hydrogels, demonstrating the technique's utility in analyzing interactions with biological molecules. mdpi.com The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.
The choice of column and mobile phase is crucial for achieving effective separation. For charged monomers related to this family of compounds, such as (2-(Methacryloyloxy)ethyl)trimethylammonium chloride, mixed-mode chromatography using columns like Primesep 100 has been shown to be effective. sielc.com This approach combines ion exchange and reverse-phase characteristics to achieve unique selectivity. sielc.com Furthermore, derivatization can be used to enhance separation; for example, enantiomeric purity has been determined by converting molecules with a reagent like (-)-menthyl chloroformate into diastereomers that can be separated on a standard C8 column. nih.gov This highlights how derivatization strategies can be coupled with HPLC to resolve complex separation challenges. nih.gov
Modern HPLC systems, including Ultra-High-Performance Liquid Chromatography (UHPLC), offer enhanced sensitivity and speed, which is crucial for detecting trace-level impurities or additives in polymeric materials intended for applications with stringent regulatory requirements. intertek.com For comprehensive analysis of complex copolymers, advanced techniques like two-dimensional liquid chromatography (2D-LC) can be implemented, which separates the polymer based on chemical composition in the first dimension and molar mass in the second, providing a detailed molecular picture. nih.gov
Table 1: HPLC Applications in the Analysis of Related Compounds
| Technique | Analyte/Matrix | Purpose | Stationary Phase Example | Detection Method | Reference |
|---|---|---|---|---|---|
| Reverse-Phase HPLC | Proteins extracted from PMPC-functionalized hydrogels | Quantification | Not specified | Not specified | mdpi.com |
| Mixed-Mode HPLC | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | Separation and analysis | Primesep 100 | UV (210 nm) | sielc.com |
| Reverse-Phase HPLC | Diastereomeric derivatives of metoprolol (using a chloroformate reagent) | Chiral purity determination | Inertsil C8 | Not specified | nih.gov |
| Size Exclusion Chromatography (SEC) | High molecular weight polymers | Fractionation by molecular weight | Porous particles | Refractive Index, UV | researchgate.net |
Microscopy and Imaging Techniques for Morphological Analysis
Microscopy and imaging techniques are essential for visualizing the structure and surface features of materials synthesized using this compound. These methods provide direct, high-resolution insights into the physical form, from the nanoscale to the microscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for studying the surface morphology and three-dimensional structure of materials with nanometer resolution. tescan-analytics.com In the context of polymers derived from this compound, SEM is used to examine the form, size, and arrangement of features like nanofibers, microspheres, and porous structures. The technique operates by scanning a sample's surface with a focused beam of electrons, which interact with the sample to produce various signals that are collected to form an image. tescan-analytics.com
A key application is the morphological investigation of electrospun nanofibers. For instance, in research on nanofibers made from poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), a polymer synthesized from a related monomer, SEM was used to investigate the morphology of the fibers. researchgate.net Such analyses can reveal the influence of processing parameters on fiber diameter and the formation of beads or other defects. researchgate.net Similarly, SEM has been used to examine the spherical shape and surface texture of poly(lactic-co-glycolic acid) (PLGA) microspheres, which can be functionalized with monomers like this compound for advanced applications. researchgate.net
SEM analysis can provide both qualitative and semi-quantitative data. Visual examination of SEM micrographs reveals particle size, shape, and homogeneity. nih.gov For example, studies on different cements have used SEM to show that particles can be crystalline and irregular or homogeneous and spherical, with sizes ranging from the sub-micron level to over 50 μm. nih.gov
Table 2: SEM Findings on Related Polymer Systems
| Material | Observed Feature | Key Finding | Reference |
|---|---|---|---|
| PMPC Nanofibers | Fiber morphology | Investigated the effect of electrospinning parameters on fiber uniformity and bead formation. | researchgate.net |
| PLGA Microspheres | Particle shape and surface | Confirmed spherical shape and evaluated surface smoothness and integrity. | researchgate.net |
| Calcium Silicate Cements | Particle size and shape | Revealed diverse microstructures, including crystalline, amorphous, spherical, and irregular particles. | nih.gov |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides ultra-high-resolution, two-dimensional images of the internal structure of materials. Unlike SEM, which probes the surface, TEM transmits a beam of electrons through an ultra-thin specimen. The interactions of these electrons with the sample are used to create an image, revealing details about morphology, crystalline structure, and material phase at the nanoscale.
In the study of polymers derived from this compound, TEM is particularly valuable for visualizing the internal morphology of self-assembled structures such as nanoparticles, micelles, or vesicles. For example, if polymers synthesized using this monomer were designed to form core-shell nanoparticles for drug delivery, TEM would be the primary technique to directly visualize the core and shell components and to measure their respective thicknesses with high precision. It allows for the characterization of the size, shape, and distribution of these nanostructures.
TEM can also be used to observe the dispersion of nanoparticles within a polymer matrix. If inorganic nanoparticles were blended with a polymer functionalized with this compound, TEM could reveal how well the particles are dispersed, whether they are aggregated, and the nature of the interface between the particles and the polymer.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a premier technique for characterizing surface topography at the nanometer and sub-nanometer scale. oamjms.eu It generates three-dimensional images of a surface by scanning it with a sharp probe mounted on a flexible cantilever. pressbooks.pub AFM offers significant advantages over electron microscopy for polymer analysis, as it does not require a conductive coating on insulating samples and can operate in various environments. nanomagnetics-inst.com
For polymer films and coatings prepared using this compound, AFM provides quantitative data on key surface parameters. researchgate.net These include:
Surface Roughness: Parameters such as the average roughness (Ra) and root mean square (Rq) roughness are accurately determined from AFM topographical maps. chalcogen.ro This information is critical for applications where surface smoothness is essential.
Surface Morphology: AFM images reveal the presence of grains, domains, pores, and other nanoscale features on the polymer surface. chalcogen.ro For instance, AFM has been used to show how processing conditions, like annealing temperature, can influence the grain size and roughness of thin films. chalcogen.ro
Mechanical Properties: Beyond topography, AFM can operate in modes that map local mechanical properties like stiffness, adhesion, and viscoelasticity. researchgate.netbohrium.com This is achieved by analyzing the force-distance curves as the tip interacts with the sample surface, a technique known as force spectroscopy. bohrium.com
AFM is also highly effective for studying phase separation in polymer blends and composites. Phase imaging, a dynamic AFM mode, is sensitive to variations in material properties and can distinguish between different polymer components even when the height contrast is low. nanomagnetics-inst.com
Table 3: Surface Parameters Measurable by AFM
| Parameter | Description | Typical Application | Reference |
|---|---|---|---|
| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | Quality control of thin films and coatings. | chalcogen.ro |
| Root Mean Square (Rq) Roughness | The root mean square average of height deviations from the mean plane. | Statistical analysis of surface profiles. | chalcogen.ro |
| Surface Topography | 3D visualization of surface features (e.g., grains, islands, pores). | Understanding film growth and morphology. | mdpi.com |
| Phase Imaging | Mapping of variations in material properties like viscoelasticity and adhesion. | Identifying components in polymer blends and composites. | nanomagnetics-inst.com |
Light Scattering Techniques for Solution and Particle Characterization
Light scattering techniques are non-invasive methods used to determine the size, molecular weight, and distribution of particles or polymers in solution.
Dynamic Light Scattering (DLS) for Hydrodynamic Size
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a fundamental technique for measuring the size of particles, such as nanoparticles and micelles, suspended in a liquid. solids-solutions.com The method is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger ones. solids-solutions.com DLS analyzes the time-dependent fluctuations in the intensity of scattered light from a laser beam passing through the sample. These fluctuations are directly related to the diffusion speed of the particles, from which the hydrodynamic diameter (or size) can be calculated using the Stokes-Einstein equation. nih.govnist.gov
For polymers synthesized with this compound that are designed to self-assemble in solution into structures like micelles or nanoparticles, DLS is an essential characterization tool. researchgate.net It provides the mean hydrodynamic size and the particle size distribution (polydispersity index, PDI). The hydrodynamic diameter is the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured and includes any solvent molecules associated with the particle's surface. researchgate.net
The hydrodynamic size measured by DLS is often larger than the size determined by microscopy techniques like SEM or TEM, which measure the particle's size in a dried state. researchgate.net DLS provides information about the particle's effective size in its native, solvated environment, which is crucial for understanding its behavior in solution. nist.gov The technique is sensitive to particles ranging from a few nanometers to several micrometers. solids-solutions.com
Table 4: DLS Measurement Data for Nanoparticle Systems
| Nanoparticle System | Mean Hydrodynamic Diameter (nm) | Reference |
|---|---|---|
| PC-coated citrate gold nanoparticles | 82.3 ± 9.4 | researchgate.net |
| PC-coated silica-gold nanoparticles | 144.13 ± 11.7 | researchgate.net |
| PLGA nanoparticles in hydrogel precursor solution | ~200 (peak of distribution) | researchgate.net |
Static Light Scattering (SLS) for Molecular Weight and Radius of Gyration
Static Light Scattering (SLS) is a non-invasive analytical technique used to determine the fundamental physical properties of macromolecules in solution. It measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw) of polymers. wikipedia.orgmalvernpanalytical.com Furthermore, by analyzing the angular dependency of the scattered light, the radius of gyration (Rg), a measure of the polymer chain's size, can be calculated. wikipedia.orgbrookhaveninstruments.com The technique is considered absolute, as it does not require calibration with molar mass standards. azom.com
In the context of polymers derived from monomers like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), which is structurally related to this compound, SLS is a crucial tool for characterization. The molecular weight and size of these polymers significantly influence their solution behavior and performance in applications such as biomaterials and drug delivery systems.
Detailed Research Findings
Research on amphiphilic statistical copolymers synthesized from 2-methoxyethyl acrylate (B77674) (MEA) and 2-methacryloyloxyethyl phosphorylcholine (MPC) utilized SLS to characterize the resulting polymer micelles in aqueous solutions. The analysis was performed at 25°C using a He-Ne laser light source (632.8 nm). nih.gov Key parameters such as the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A₂) were determined from Zimm plots, which involve measurements at various polymer concentrations and scattering angles. wikipedia.orgnih.gov
For a copolymer designated P(MEA/MPC₆), SLS analysis in methanol was first used to determine the Mw of individual, unassociated polymer chains (unimers). Subsequently, the properties of the self-assembled polymer micelles in water were measured. The aggregation number (Nₐgg), which represents the average number of polymer chains per micelle, was calculated from the ratio of the micelle's molecular weight to the unimer's molecular weight. nih.gov
The findings from this research are summarized in the interactive data table below.
Interactive Data Table: SLS Characterization of P(MEA/MPC₆) Copolymer
The positive value of the second virial coefficient (A₂) confirms that water is a good solvent for the hydrophilic MPC units, indicating that these units effectively cover the micelle surface, ensuring its solubility and stability in an aqueous environment. nih.gov The ratio of the radius of gyration to the hydrodynamic radius (Rg/Rh), which was determined to be 0.95, suggested a spherical morphology for the polymer micelles. nih.gov This detailed characterization is essential for understanding how these materials will behave in biological systems.
Emerging Research Directions and Future Perspectives
Novel Monomer and Cross-linker Design Utilizing Chloroformate Functionality
The presence of the highly reactive chloroformate group in 2-Methacryloyloxyethyl chloroformate (MECF) provides a powerful platform for the synthesis of a diverse range of functional monomers and cross-linkers. The fundamental chemistry involves the reaction of the chloroformate with various nucleophiles, such as alcohols and amines, to yield new methacrylate (B99206) monomers with tailored side chains. This approach allows for the introduction of specific chemical moieties to control the physical and chemical properties of the resulting polymers.
One significant application of this strategy is the synthesis of urethane-methacrylate monomers through the reaction of MECF with amines. For instance, the reaction with n-butylamine leads to the formation of 2-methacryloyloxyethyl N-butylcarbamate. This monomer can be subsequently copolymerized, for example with 2-hydroxyethyl methacrylate (HEMA), to produce polyurethane-based hydrogels with enhanced mechanical properties compared to conventional poly(HEMA) hydrogels nih.gov. This demonstrates the potential of MECF in creating polymers for biomedical applications where tunable mechanical strength is crucial.
Similarly, the reaction of MECF with functional alcohols can produce carbonate-methacrylate monomers. This opens up possibilities for incorporating a wide array of functionalities into the polymer side chains. For example, reaction with glycerol monomethacrylate can lead to the formation of glycerol carbonate methacrylate, a monomer that can be used to synthesize polymers with cyclic carbonate functional groups google.com. These cyclic carbonate groups are valuable as they can undergo further reactions, such as with amines to form urethane (B1682113) linkages, providing a non-isocyanate route to polyurethanes bohrium.com.
The bifunctional nature of MECF, containing both a polymerizable methacrylate group and a reactive chloroformate group, also allows for the design of novel cross-linkers. By reacting MECF with diols or diamines, difunctional monomers can be synthesized. These monomers, when copolymerized with other vinyl monomers, can introduce cross-links into the polymer network, thereby controlling properties such as swelling, mechanical strength, and thermal stability. For example, cross-linked gels of poly(2-methacryloyloxyethyl phosphorylcholine), a derivative of MECF, have been prepared using various cross-linkers to control their swelling behavior in different solvent mixtures researchgate.net.
The versatility of the chloroformate group allows for the creation of a library of monomers with diverse functionalities, as summarized in the table below.
| Nucleophile | Resulting Linkage | Functional Monomer Class | Potential Polymer Properties |
| Amine (R-NH2) | Urethane (Carbamate) | Urethane Methacrylate | Improved mechanical strength, biocompatibility |
| Alcohol (R-OH) | Carbonate | Carbonate Methacrylate | Tunable hydrophilicity, potential for post-polymerization modification |
| Diol (HO-R-OH) | Di-carbonate | Cross-linker | Controlled network properties, enhanced thermal stability |
| Diamine (H2N-R-NH2) | Di-urethane | Cross-linker | Increased cross-link density, tailored mechanical response |
This synthetic flexibility positions MECF as a key precursor for designing polymers with precisely controlled structures and functions for a wide range of applications.
Integration with Advanced Polymerization Control Strategies for Complex Architectures
The novel monomers derived from this compound (MECF) are well-suited for advanced controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for precise control over polymer molecular weight, architecture, and functionality, enabling the synthesis of complex macromolecular structures.
The well-established compatibility of methacrylate monomers with CLRP techniques provides a strong foundation for integrating MECF-derived monomers into these processes. For example, the RAFT polymerization of 2-hydroxyethyl methacrylate (HEMA) has been successfully demonstrated, yielding well-defined polymers researchgate.net. This suggests that urethane-methacrylate and carbonate-methacrylate monomers synthesized from MECF could be similarly polymerized in a controlled manner to create block copolymers, star polymers, and other complex architectures.
The ability to control the polymerization of these functional monomers opens up possibilities for creating sophisticated materials. For instance, block copolymers could be synthesized where one block is derived from a MECF-based monomer, imparting specific functionality, and the other block provides different properties, such as hydrophobicity or stimuli-responsiveness. This has been extensively demonstrated with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a prominent derivative of MECF, which has been used to create a variety of block copolymers via RAFT and ATRP for biomedical applications researchgate.net.
The general principles of controlled polymerization for functional methacrylates are outlined in the table below.
| Polymerization Technique | Key Features | Potential Architectures with MECF-derived Monomers |
| ATRP (Atom Transfer Radical Polymerization) | Uses a transition metal catalyst to reversibly activate and deactivate polymer chains. Allows for good control over molecular weight and low polydispersity. | Block copolymers, gradient copolymers, star polymers, polymer brushes. |
| RAFT (Reversible Addition-Fragmentation chain Transfer) | Employs a chain transfer agent to mediate the polymerization. Tolerant to a wide range of functional groups and reaction conditions. | Diblock and triblock copolymers, comb polymers, hyperbranched polymers. |
By employing these advanced polymerization strategies, researchers can precisely tailor the architecture of polymers derived from MECF, leading to materials with highly specific and predictable properties. This control is essential for the development of next-generation materials for applications in drug delivery, tissue engineering, and advanced coatings.
Development of Multifunctional and Hybrid Polymer Systems
The reactive nature of the chloroformate group in this compound (MECF) is a key feature for the development of multifunctional and hybrid polymer systems. By carefully selecting the nucleophiles that react with the chloroformate, a wide range of chemical functionalities can be introduced into the resulting monomers. These functional monomers can then be polymerized to create materials with multiple, often synergistic, properties.
For example, by reacting MECF with a molecule that contains both a nucleophilic group (like an amine or alcohol) and another functional moiety (such as a fluorescent dye, a bioactive molecule, or a stimuli-responsive group), a multifunctional monomer can be synthesized in a single step. Subsequent polymerization of this monomer would yield a polymer with the desired functionality pendant to the polymer backbone. This approach has been used to create polymers with reactive groups for bioconjugation, as seen in derivatives of 2-methacryloyloxyethyl phosphorylcholine (MPC) which have been functionalized with active esters for immobilizing antibodies rsc.orgmdpi.com.
Furthermore, MECF-derived monomers can be copolymerized with other functional monomers to create multifunctional polymer systems. For instance, a urethane-methacrylate monomer derived from MECF could be copolymerized with a pH-responsive monomer to create a material that combines mechanical robustness with environmental sensitivity. Such "smart" multifunctional polymers have potential applications in areas like enhanced oil recovery, where their properties can be altered by changes in the reservoir conditions nih.gov.
The chloroformate functionality can also be used to create hybrid polymer systems. For example, MECF can be used to functionalize the surface of inorganic nanoparticles or other materials that have surface hydroxyl or amine groups. This would graft polymerizable methacrylate groups onto the surface, which can then be used to initiate "grafting-from" polymerization, creating a hybrid material with an inorganic core and a polymer shell. This strategy has been employed to graft polymers onto mesoporous silica nanoparticles for drug delivery applications mdpi.com.
The table below summarizes potential strategies for creating multifunctional and hybrid systems using MECF.
| Strategy | Description | Example Application |
| Multifunctional Monomer Synthesis | Reaction of MECF with a nucleophile containing another functional group. | Creating polymers with pendant bioactive molecules for drug delivery. |
| Functional Copolymerization | Copolymerizing MECF-derived monomers with other functional monomers. | Developing stimuli-responsive materials with tailored mechanical properties. |
| Surface Functionalization | Reacting MECF with surfaces containing hydroxyl or amine groups to introduce polymerizable moieties. | Creating hybrid organic-inorganic nanoparticles for targeted therapies. |
| Post-polymerization Modification | Utilizing unreacted chloroformate groups in a polymer for subsequent functionalization. | Attaching specific ligands to a polymer backbone for targeted sensing. |
The ability to create such diverse and complex polymer systems underscores the importance of MECF as a versatile platform for advanced materials design.
Advancements in Theoretical Modeling and Predictive Design for MECF-Derived Materials
The development of novel materials from this compound (MECF) can be significantly accelerated through the use of theoretical modeling and predictive design. Computational methods, such as quantum mechanics and molecular dynamics simulations, can provide valuable insights into monomer reactivity, polymerization kinetics, and the structure-property relationships of the resulting polymers.
Quantum chemical calculations can be employed to predict the reactivity of novel monomers synthesized from MECF. By calculating parameters such as the activation energies for propagation and termination, researchers can estimate the monomer reactivity ratios for copolymerizations mdpi.comqueensu.caarxiv.orgresearchgate.net. This information is crucial for designing polymerization processes to achieve copolymers with a desired microstructure and properties. Theoretical studies have also been used to investigate the mechanisms of thermal self-initiation in methacrylate polymerization, which can be important for high-temperature processes researchgate.netupenn.eduacs.org.
Molecular dynamics (MD) simulations offer a powerful tool to predict the bulk properties of polymers derived from MECF. By simulating the behavior of polymer chains at the atomic level, MD can provide information on properties such as glass transition temperature, mechanical modulus, and the conformation of polymer chains in different environments researchgate.netmdpi.comacs.orgrsc.org. This is particularly useful for designing materials with specific mechanical or thermal properties. For instance, MD simulations can be used to study the effect of functional side groups on the interactions between polymer chains and with other molecules, which is critical for applications like drug delivery and surface coatings researchgate.net.
The integration of machine learning with these theoretical models is an emerging area that holds great promise for the predictive design of MECF-derived materials. By training machine learning models on large datasets of experimental and computational data, it is possible to develop predictive tools for polymer properties. These models can then be used to rapidly screen large numbers of potential monomers and polymer architectures to identify promising candidates for specific applications, thereby reducing the need for extensive experimental work.
The table below highlights the role of different theoretical and predictive methods in the design of MECF-derived materials.
| Modeling Technique | Information Provided | Application in MECF-derived Material Design |
| Quantum Mechanics | Monomer reactivity, reaction mechanisms, activation energies. | Predicting copolymerization behavior and optimizing reaction conditions. |
| Molecular Dynamics | Polymer chain conformation, bulk material properties (e.g., Tg, modulus), interactions with other molecules. | Designing polymers with specific mechanical, thermal, and interfacial properties. |
| Machine Learning | Predictive models for polymer properties based on structure. | High-throughput screening of virtual monomer libraries to accelerate materials discovery. |
By combining these computational approaches with experimental synthesis and characterization, the development of new and innovative materials based on this compound can be significantly enhanced, leading to faster progress in a variety of technological fields.
Q & A
Q. What are the standard synthetic routes for 2-Methacryloyloxyethyl chloroformate, and how are reaction conditions optimized?
The synthesis typically involves the reaction of 2-hydroxyethyl methacrylate with phosgene or a phosgene equivalent (e.g., triphosgene). Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of hydroxyl to chloroformate group) and reaction temperature (0–5°C to minimize side reactions). Orthogonal experimental design can identify critical factors: temperature, catalyst concentration, and reaction time. For example, studies on similar chloroformates show that a 1.5% catalyst load (based on molar fraction) and 3-hour reaction time maximize yields . Post-synthesis purification via fractional distillation or chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the methacrylate backbone and chloroformate group (e.g., carbonyl resonance at ~155 ppm) .
- FTIR : Peaks at 1800–1850 cm (C=O stretch of chloroformate) and 1630–1680 cm (methacrylate C=C).
- HPLC-MS : To detect impurities (e.g., unreacted precursors) and quantify purity . Stability assessments under varying temperatures and humidity levels are critical, as hydrolysis to carboxylic acid derivatives is common .
Q. What are the primary applications of this compound in polymer chemistry?
It is widely used to synthesize functionalized polymers via radical polymerization. The chloroformate group enables post-polymerization modifications, such as coupling with amines or alcohols to introduce bioactive moieties (e.g., drug delivery systems). Studies on analogous compounds highlight its role in creating crosslinked hydrogels for biomedical applications .
Advanced Research Questions
Q. How can researchers mitigate instability issues during storage and handling of this compound?
The compound is moisture-sensitive and prone to hydrolysis. Best practices include:
- Storage under inert gas (N or Ar) at –20°C in amber glass containers .
- Use of desiccants (e.g., molecular sieves) in storage environments.
- Real-time stability monitoring via Karl Fischer titration to track water content . For experimental use, pre-drying solvents (e.g., THF over CaH) and Schlenk-line techniques are recommended .
Q. What strategies resolve contradictory data in reaction kinetics studies involving this compound?
Discrepancies often arise from solvent effects or competing reaction pathways. For example, solvolysis rates vary with solvent nucleophilicity (e.g., higher rates in DMSO vs. hexane). Extended Grunwald-Winstein analysis can model these effects by correlating rate constants with solvent parameters ( for nucleophilicity, for ionizing power) . Computational tools (DFT calculations) further elucidate transition states and mechanistic outliers .
Q. How can researchers optimize copolymerization of this compound with thermally sensitive monomers?
Low-temperature initiators (e.g., VA-044 at 40°C) reduce thermal degradation. Kinetic studies using H NMR to monitor monomer conversion in real-time are critical. For example, maintaining a 1:1 feed ratio with acrylamide achieves >90% incorporation efficiency while minimizing side reactions . Post-polymerization analysis via GPC-MALLS ensures controlled molecular weight distributions.
Methodological Challenges and Solutions
Q. What safety protocols are essential when handling this compound in exothermic reactions?
Risks include HCl release and lachrymator effects. Mitigation strategies:
- Use jacketed reactors with temperature control (±2°C).
- Employ fume hoods with scrubbers to neutralize gaseous byproducts .
- PPE: Butyl rubber gloves (0.7 mm thickness), respirators with organic vapor cartridges, and full-face shields . Emergency protocols: Immediate neutralization of spills with sodium bicarbonate .
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?
The methacrylate group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies using Hammett plots reveal a ρ value of +1.2, indicating electrophilic transition states. Solvent polarity adjustments (e.g., switching from toluene to DMF) enhance reactivity by stabilizing charged intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
